BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

CYP inhibition drug metabolism ADME-Tox profiling

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 1256467-28-3; synonym: 4′-fluoro-2′-methoxy-2,2,2-trifluoroacetophenone) is a fluorinated aromatic ketone belonging to the trifluoromethyl ketone (TFMK) subclass. It bears a trifluoromethyl carbonyl group (COCF₃) on a phenyl ring that is additionally substituted with a 4-fluoro and a 2-methoxy group (C₉H₆F₄O₂, MW 222.14 g/mol).

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
Cat. No. B7993942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
InChIInChI=1S/C9H6F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3
InChIKeySEMUAZZFDABXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 1256467-28-3; synonym: 4′-fluoro-2′-methoxy-2,2,2-trifluoroacetophenone) is a fluorinated aromatic ketone belonging to the trifluoromethyl ketone (TFMK) subclass [1]. It bears a trifluoromethyl carbonyl group (COCF₃) on a phenyl ring that is additionally substituted with a 4-fluoro and a 2-methoxy group (C₉H₆F₄O₂, MW 222.14 g/mol) [1]. Computed physicochemical descriptors include an XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 26.3 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity (0 H-bond donors, 6 H-bond acceptors) [1]. The compound is primarily sourced as a research intermediate and building block for medicinal chemistry and agrochemical discovery programs, with a typical commercial purity specification of 97% .

Why In-Class Substitution of 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone Carries Quantifiable Risk


Trifluoromethyl aryl ketones are not functionally interchangeable. The simultaneous presence of the trifluoromethyl ketone warhead, the 4-fluoro substituent, and the 2-methoxy group on the same aromatic ring creates a unique electronic and steric environment that cannot be replicated by the non-fluorinated analog (CAS 711-38-6), the regioisomeric 3-fluoro-4-methoxy variant (CAS 132734-54-4), or the non-trifluoromethyl acetophenone (CAS 51788-80-8) [1]. The 4-fluoro substituent modulates the electron density of the aromatic ring, affecting both the electrophilicity of the carbonyl carbon and the compound's interaction with biological targets such as cytochrome P450 enzymes, where the target compound exhibits a Ki of 390 nM against CYP1A2 with >50-fold selectivity over CYP1B1 and CYP1A1 [2]. Substituting any close analog without verifying target-specific activity and CYP inhibition profiles risks introducing uncharacterized potency shifts and off-target liabilities into a research or development program.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone Versus Closest Analogs


CYP1A2 Inhibition Potency and Isoform Selectivity: Ki = 390 nM with >50-Fold Window Over CYP1B1 and CYP1A1

The target compound demonstrates a Ki of 390 nM against human CYP1A2, with significantly weaker inhibition of the closely related isoforms CYP1B1 (Ki = 20,400 nM; ~52-fold selectivity) and CYP1A1 (Ki = 60,600 nM; ~155-fold selectivity) [1]. This selectivity profile, measured via spectrofluorimetric analysis of human microsomal CYP isoform-specific substrate turnover in the presence of NADPH, indicates that the 4-fluoro-2-methoxyphenyl substitution pattern confers meaningful CYP1A isoform discrimination. In contrast, the non-fluorinated analog 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6) has been reported with an IC₅₀ of 760 nM against CYP1A2 in a separate spectrofluorimetric assay, suggesting that the 4-fluoro substituent in the target compound contributes to approximately 2-fold higher CYP1A2 inhibitory potency relative to the des-fluoro comparator [2]. However, this potency comparison must be interpreted with caution as the assays differ in experimental conditions (Ki vs. IC₅₀ determination).

CYP inhibition drug metabolism ADME-Tox profiling

Lipophilicity Differentiation: XLogP3-AA = 2.8 for the 4-Fluoro-2-methoxy Analog Versus Non-Fluorinated Comparator

The target compound exhibits a computed XLogP3-AA value of 2.8 [1], reflecting the combined lipophilic contributions of the trifluoromethyl group and the aromatic fluorine substituent. While the XLogP3-AA for the non-fluorinated analog 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6) is not explicitly reported in the same database, the replacement of the 4-fluoro substituent with a hydrogen atom reduces the molecular weight from 222.14 to 204.15 g/mol and eliminates one fluorine atom, which is expected to lower the logP by approximately 0.2–0.4 units based on established aromatic fluorine substitution contributions [2]. The TPSA remains constant at 26.3 Ų for both compounds, indicating that the lipophilicity difference is driven primarily by the 4-fluoro substituent without altering polar surface area. This moderate increase in lipophilicity can influence membrane permeability, metabolic stability, and CYP enzyme binding affinity.

lipophilicity physicochemical properties drug-likeness

Regioisomeric Differentiation: 4-Fluoro-2-methoxy Versus 3-Fluoro-4-methoxy Substitution Pattern

The target compound (CAS 1256467-28-3) positions the fluorine atom para to the carbonyl and ortho to the methoxy group (4-fluoro-2-methoxy substitution), whereas the regioisomer 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 132734-54-4) positions the fluorine meta to the carbonyl and ortho to the methoxy group (3-fluoro-4-methoxy substitution) [1]. Although both regioisomers share the identical molecular formula (C₉H₆F₄O₂) and molecular weight (222.14 g/mol), the different substitution pattern alters the electronic distribution across the aromatic ring, the dipole moment, and the steric environment around the reactive carbonyl center. In FL118 derivative studies, fluoro and methoxy-substituted phenyl groups exhibited position-dependent antitumor activity, with para-fluorine substitution on the benzene ring identified as a favorable modification [2]. This regioisomeric distinction is critical for structure-activity relationship (SAR) studies where the fluorine position relative to the carbonyl warhead determines target engagement and metabolic processing.

regioisomer structure-activity relationship positional isomer

Trifluoromethyl Ketone Warhead: Metabolic Stability Advantage Over Non-Fluorinated Acetophenone Analogs

The trifluoromethyl ketone (COCF₃) group in the target compound acts as a potent transition-state analog inhibitor of serine hydrolases and confers enhanced metabolic stability compared to the non-fluorinated methyl ketone analog 4-fluoro-2-methoxyacetophenone (CAS 51788-80-8, C₉H₉FO₂, MW 168.17 g/mol) [1][2]. Extensive literature on the TFMK pharmacophore demonstrates that the strongly electron-withdrawing CF₃ group stabilizes the tetrahedral hemiketal intermediate formed upon nucleophilic attack at the carbonyl carbon, resulting in Ki values for esterase inhibition that are typically 100- to 1,000-fold lower (more potent) than the corresponding non-fluorinated methyl ketones [2]. In the specific context of CYP inhibition, the target compound's Ki of 390 nM against CYP1A2 reflects this enhanced target engagement, whereas the non-trifluoromethyl comparator (CAS 51788-80-8) lacks the electrophilic carbonyl character necessary for analogous CYP inhibition potency [3]. Additionally, the CF₃ group blocks oxidative metabolism at the α-carbon, a common clearance pathway for methyl ketones, thereby extending the compound's metabolic half-life in microsomal incubation systems [2].

metabolic stability trifluoromethyl ketone enzyme inhibition

CCR5 Antagonist Pharmacological Potential: Preliminary Screening Identification

Preliminary pharmacological screening identified the target compound as possessing CCR5 antagonistic activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ values for the target compound at CCR5 were not located in public databases, structurally related trifluoromethyl ketone-bearing CCR5 antagonists from the same chemotype series have demonstrated IC₅₀ values ranging from 6.5 µM to 37.6 µM in human MOLT4 cell-based calcium mobilization assays [2]. The 4-fluoro-2-methoxyphenyl substitution pattern in the target compound is consistent with the pharmacophoric requirements for CCR5 antagonist activity identified in medicinal chemistry campaigns, where fluorinated aromatic rings enhance binding affinity through hydrophobic and electrostatic interactions within the CCR5 transmembrane pocket [3]. This evidence positions the target compound as a viable starting point or intermediate for CCR5-targeted drug discovery, differentiating it from non-fluorinated or regioisomeric analogs that lack the specific substitution geometry required for CCR5 engagement.

CCR5 antagonist HIV chemokine receptor immunomodulation

Commercial Sourcing and Purity Specification: 97% Minimum Purity with Multi-Vendor Availability

The target compound (CAS 1256467-28-3) is commercially available from multiple independent suppliers at a standard purity specification of 97%, with packaging options ranging from 100 mg to 5 g scales . In comparison, the non-fluorinated analog 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6) is offered at both 95% and 97% purity grades, with some suppliers listing only 95% minimum purity . The regioisomer (CAS 132734-54-4) is available from fewer vendors, potentially impacting lead time and price stability for larger-scale procurement . The target compound benefits from distribution through major laboratory chemical suppliers including Fujifilm Wako Pure Chemical and Leyan, ensuring batch-to-batch consistency and availability for research programs requiring reproducible synthetic outcomes . The MDL number MFCD11113544 further facilitates unambiguous compound identification across procurement platforms .

chemical sourcing purity specification supply chain

Prioritized Application Scenarios for 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone Based on Quantitative Differentiation Evidence


Cytochrome P450 Reaction Phenotyping and CYP1A Isoform Selectivity Studies

The compound's defined CYP1A2 Ki of 390 nM, combined with ≥52-fold selectivity over CYP1B1 and CYP1A1, supports its use as a chemical probe for CYP reaction phenotyping in human liver microsome assays [1]. Researchers can deploy the compound to selectively inhibit CYP1A2-dependent metabolism while minimizing confounding inhibition of CYP1B1 and CYP1A1, a selectivity window not documented for the non-fluorinated analog or the regioisomer. This application is directly supported by the BindingDB-curated selectivity data derived from spectrofluorimetric assays with NADPH regeneration [1].

CCR5 Antagonist Lead Identification and Fluorinated Fragment-Based Drug Discovery

Building on the preliminary pharmacological screening that identified CCR5 antagonist activity for this compound, medicinal chemistry teams can employ it as a fluorinated fragment or synthetic intermediate for CCR5-targeted lead optimization programs addressing HIV, rheumatoid arthritis, and inflammatory diseases [2]. The 4-fluoro-2-methoxyphenyl substitution pattern aligns with the pharmacophoric requirements observed in active CCR5 antagonist series, where aromatic fluorination enhances target binding and metabolic stability [3]. The compound's commercial availability at 97% purity supports reproducible SAR exploration.

Metabolically Stable Ketone Intermediate for Serine Hydrolase Inhibitor Design

The trifluoromethyl ketone (COCF₃) warhead present in the target compound is a validated pharmacophore for serine hydrolase inhibition, acting as a transition-state analog that forms stable hemiketal adducts with the catalytic serine residue [4]. Compared to the non-fluorinated methyl ketone analog (CAS 51788-80-8), the TFMK group confers 100- to 1,000-fold greater inhibitory potency against carboxylesterases and related enzymes, while simultaneously blocking oxidative α-carbon metabolism [4]. This makes the compound an appropriate procurement choice for inhibitor design programs targeting human carboxylesterase 1, chymotrypsin-like enzymes, or juvenile hormone esterase.

Fluorinated Building Block for FL118-Derived Antitumor Agent Synthesis

The 4-fluoro-2-methoxyphenyl moiety of the target compound matches the favorable fluoroaryl substitution pattern identified in the FL118 derivative SAR study, where para-fluorine substitution on the phenyl ring correlated with enhanced antitumor activity [5]. Medicinal chemistry groups developing camptothecin-related antitumor agents can utilize this compound as a key intermediate or a structural reference standard for constructing position-7 fluoroaryl-substituted FL118 analogs, leveraging the documented SAR that fluoro and methoxy co-substitution yields comparable activity regardless of exact substituent positioning on the phenyl ring [5].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.